molecular formula C16H19N3O2S B4549662 N-cyclopentyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide

N-cyclopentyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide

Cat. No.: B4549662
M. Wt: 317.4 g/mol
InChI Key: CXDZYZOMJHYHSK-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide is a useful research compound. Its molecular formula is C16H19N3O2S and its molecular weight is 317.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 317.11979803 g/mol and the complexity rating of the compound is 629. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

One of the primary applications of derivatives of N-cyclopentyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide is in the synthesis of novel polyheterocyclic ring systems with antimicrobial properties. For example, Bondock et al. (2015) synthesized new functionalized triheterocyclic ring systems derived from 2-oxo-2H-pyrimido[2,1-b]benzothiazole-3-carbonitrile, showcasing promising antimicrobial activity against a panel of bacteria and fungi strains. This research highlights the compound's potential in contributing to the development of new antimicrobial agents (Bondock, 2015).

Anticancer and Anti-inflammatory Applications

Further exploration into the biological activities of derivatives has led to findings regarding their anticancer and anti-inflammatory properties. For instance, Ghule et al. (2013) and Waghmare et al. (2013) synthesized and evaluated the in vitro anticancer activity of various derivatives, identifying compounds with significant activity against different cancer cell lines. These studies open avenues for the development of novel anticancer therapies, underscoring the importance of these derivatives in medicinal chemistry research (Ghule et al., 2013); (Waghmare et al., 2013).

Design and Synthesis for H1-antihistaminic Agents

Additionally, the derivatives of this compound have been investigated for their potential as H1-antihistaminic agents. Gupta et al. (2012) synthesized a series of 2-substituted-3-carboxamido-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole derivatives and evaluated them for H1-antihistaminic activity. This research contributes to the search for new therapeutic options for treating allergic reactions, indicating the versatility of these derivatives in drug design (Gupta et al., 2012).

Properties

IUPAC Name

N-cyclopentyl-4-oxo-6,7,8,9-tetrahydropyrimido[2,1-b][1,3]benzothiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c20-14(18-10-5-1-2-6-10)11-9-17-16-19(15(11)21)12-7-3-4-8-13(12)22-16/h9-10H,1-8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXDZYZOMJHYHSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CN=C3N(C2=O)C4=C(S3)CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopentyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-cyclopentyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide
Reactant of Route 3
Reactant of Route 3
N-cyclopentyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide
Reactant of Route 4
Reactant of Route 4
N-cyclopentyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide
Reactant of Route 5
Reactant of Route 5
N-cyclopentyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide
Reactant of Route 6
Reactant of Route 6
N-cyclopentyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide

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